

An In-depth Technical Guide to Bromophenylmercury (CAS 1192-89-8)

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Compound of Interest

Compound Name: Mercury, bromophenyl-

Cat. No.: B073371

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Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological effects of the organomercury compound, bromophenylmercury (CAS 1192-89-8), also known as phenylmercuric bromide. While specific experimental data for this particular compound is limited in publicly available literature, this document compiles existing information on closely related phenylmercury compounds to offer a detailed resource for researchers. The guide covers physicochemical properties, outlines a plausible synthesis protocol, predicts spectroscopic data, and discusses the generally accepted mechanism of toxicity for arylmercury compounds, including its impact on cellular signaling pathways. All quantitative data is presented in structured tables, and detailed methodologies for key experimental concepts are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and signaling pathways.

Introduction

Bromophenylmercury, with the CAS number 1192-89-8, is an arylmercuric halide. Organomercury compounds have been a subject of interest and concern due to their diverse applications and significant toxicity.^[1] Historically, various forms of phenylmercury salts have been used as preservatives, fungicides, and antiseptics.^[1] However, their use has been heavily restricted due to their environmental persistence and adverse health effects in humans, primarily targeting the central nervous system.^{[2][3]} Understanding the properties and

biological interactions of specific organomercury compounds like bromophenylmercury is crucial for toxicological studies, environmental monitoring, and the development of potential therapeutic interventions for mercury poisoning.

Physicochemical Properties

The known and estimated physicochemical properties of bromophenylmercury are summarized in Table 1. Data for related phenylmercury compounds are also included for comparison where direct data for bromophenylmercury is unavailable.

Table 1: Physicochemical Properties of Bromophenylmercury and Related Compounds

Property	Bromophenylmercury (CAS 1192-89-8)	Phenylmercuric Acetate (CAS 62-38-4)
Molecular Formula	C ₆ H ₅ BrHg	C ₈ H ₈ HgO ₂
Molecular Weight	357.61 g/mol [4]	336.74 g/mol
Appearance	Crystalline solid	Colorless, lustrous crystals
Melting Point	275 °C[4]	148-151 °C
Water Solubility	199.8 mg/L at 25 °C (estimated)	Sparingly soluble
Organic Solvent Solubility	Expected to be soluble in organic solvents like ethanol and DMSO.	Soluble in ethanol, benzene, acetic acid

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of bromophenylmercury is not readily available in the reviewed literature, a general and plausible method can be adapted from standard organometallic chemistry procedures, particularly the Grignard reaction.

Experimental Protocol: Synthesis of Bromophenylmercury

This protocol describes the synthesis of bromophenylmercury from bromobenzene via a Grignard reagent, followed by reaction with mercuric bromide.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromobenzene
- Iodine crystal (as initiator)
- Mercuric bromide (HgBr_2)
- Anhydrous solvent for washing (e.g., hexane)

Procedure:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):
 - All glassware must be oven-dried to ensure anhydrous conditions.
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small crystal of iodine.
 - Add a small portion of a solution of bromobenzene in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of a gentle reflux indicate the start of the Grignard reagent formation.[\[5\]](#)[\[6\]](#)
 - Slowly add the remaining bromobenzene solution to maintain a steady reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.[\[7\]](#)[\[8\]](#)
- Reaction with Mercuric Bromide:

- Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
- Prepare a solution of mercuric bromide in anhydrous diethyl ether or THF.
- Slowly add the mercuric bromide solution to the Grignard reagent with vigorous stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- Work-up and Isolation:
 - Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield the crude product.
 - Recrystallize the crude bromophenylmercury from a suitable solvent (e.g., ethanol or a mixture of organic solvents) to obtain the purified product.

Predicted Spectroscopic Data

Specific spectroscopic data for bromophenylmercury is not widely published. However, based on the known spectra of related compounds and general principles of spectroscopy, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for Bromophenylmercury

Technique	Predicted Data
^1H NMR	Aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm. The integration would correspond to 5 protons. The chemical shifts would be influenced by the electron-withdrawing nature of the mercury-bromide group. [9] [10]
^{13}C NMR	Aromatic carbons would appear in the range of δ 120-140 ppm. The carbon directly attached to mercury would be significantly deshielded. Four signals would be expected for the phenyl ring due to symmetry. [9] [10]
Infrared (IR)	Characteristic peaks for C-H stretching of the aromatic ring around $3000\text{-}3100\text{ cm}^{-1}$. C=C stretching vibrations of the aromatic ring in the $1450\text{-}1600\text{ cm}^{-1}$ region. A C-Hg stretching vibration would be expected in the far-infrared region, typically below 600 cm^{-1} . [11]
Mass Spectrometry (MS)	The mass spectrum would show a characteristic isotopic pattern for mercury and bromine. The molecular ion peak $[\text{C}_6\text{H}_5\text{BrHg}]^+$ would be observed. Common fragmentation would involve the loss of a bromine radical, a phenyl radical, or the entire mercury bromide moiety. [12] [13] [14]

Biological Activity and Mechanism of Action

The toxicity of organomercury compounds is well-documented and is primarily attributed to their high affinity for sulfhydryl groups in proteins and other biomolecules.[\[1\]](#)[\[2\]](#)

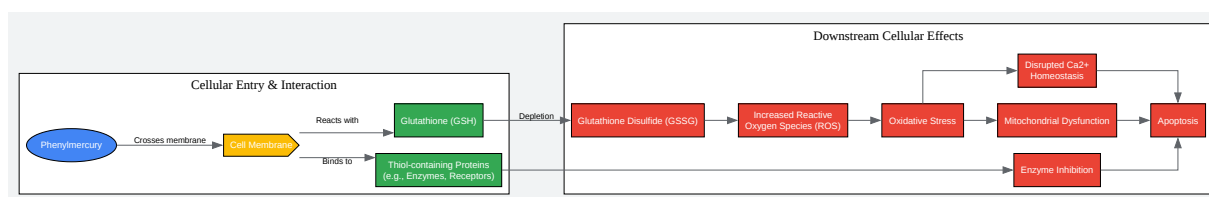
General Mechanism of Toxicity

Phenylmercury compounds, including bromophenylmercury, are expected to exert their toxic effects through the following primary mechanisms:

- **Inhibition of Enzymes:** By binding to the sulfhydryl groups of cysteine residues in proteins, phenylmercury compounds can inactivate a wide range of enzymes, disrupting critical cellular processes.[15]
- **Induction of Oxidative Stress:** The interaction with thiol-containing molecules, such as glutathione (GSH), can deplete the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.[1][16][17]
- **Disruption of Cellular Signaling:** Phenylmercury compounds can interfere with calcium homeostasis and other signaling pathways, leading to apoptosis and cell death.[2]

Putative Signaling Pathway for Phenylmercury-Induced Cellular Toxicity

The following diagram illustrates a plausible signaling pathway for the cellular toxicity induced by phenylmercury compounds.



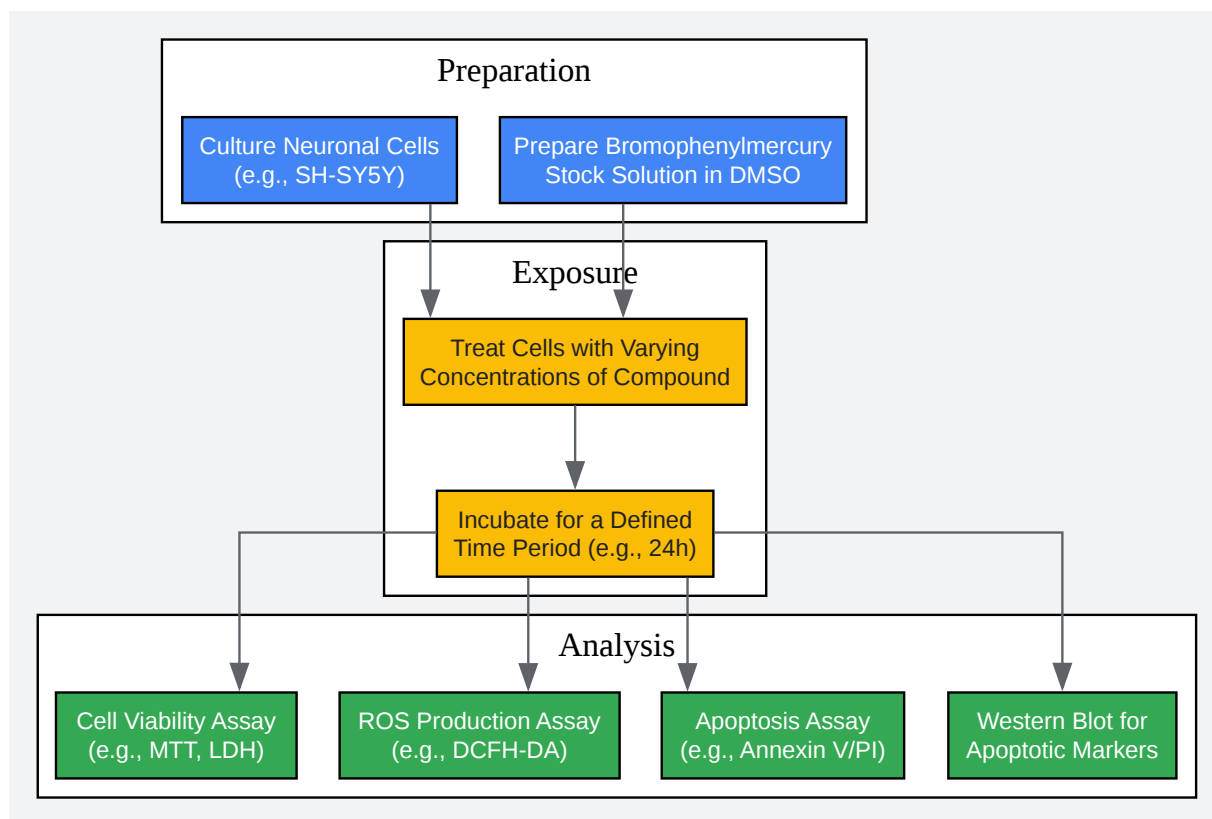
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Caption: Putative signaling pathway of phenylmercury-induced cellular toxicity.

Experimental Workflows

Assessing Neurotoxicity of Bromophenylmercury

This workflow outlines a general approach to studying the neurotoxic effects of bromophenylmercury in a cell culture model.

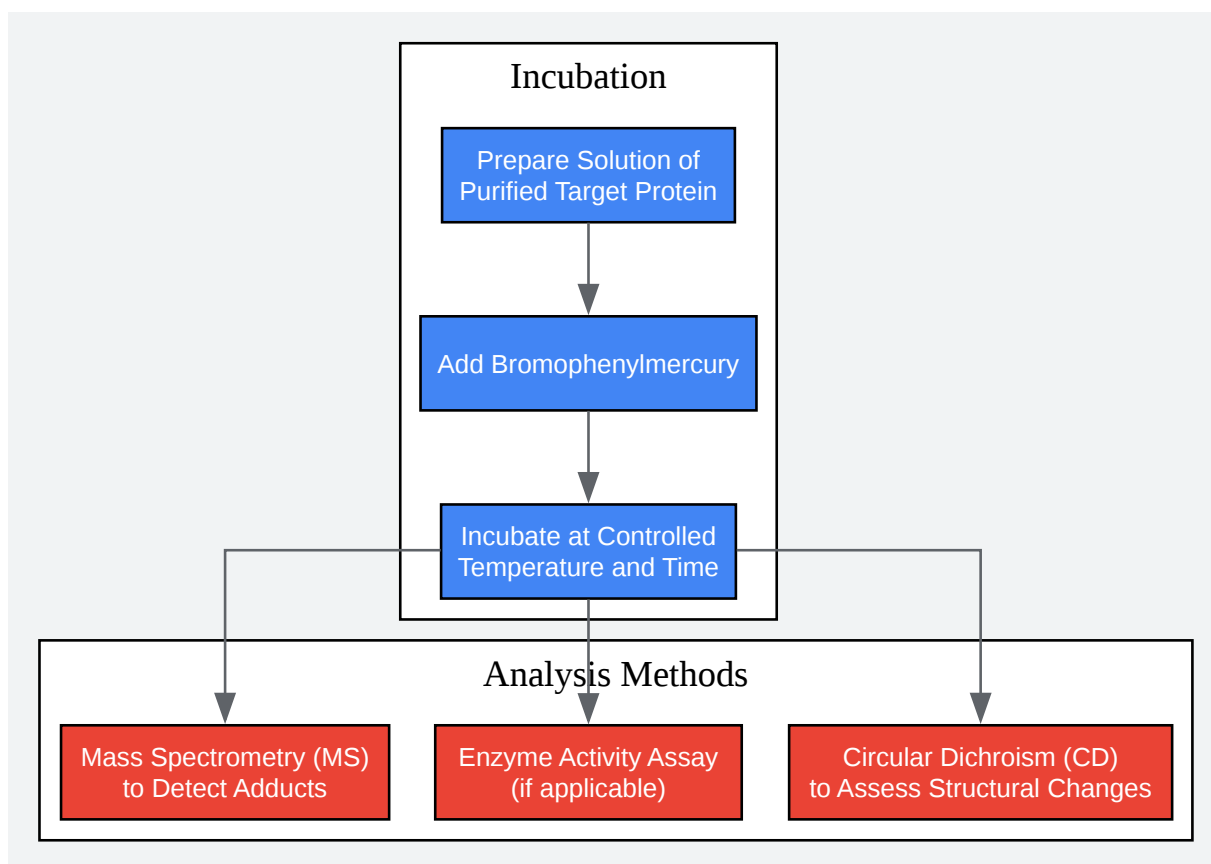


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Caption: Experimental workflow for assessing the neurotoxicity of bromophenylmercury.

Investigating Protein-Organomercury Interactions

This workflow describes a method to study the interaction between bromophenylmercury and a specific protein of interest.



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Caption: Workflow for studying protein-bromophenylmercury interactions.

Conclusion

Bromophenylmercury (CAS 1192-89-8) is an organomercury compound with properties and toxicological effects that are likely similar to other well-studied phenylmercury derivatives. While specific experimental data for this compound is scarce, this guide provides a foundational understanding based on analogous compounds. The provided synthesis protocol, predicted spectroscopic data, and outlined experimental workflows offer a starting point for researchers interested in further investigating this compound. The primary mechanism of toxicity is expected to involve interaction with sulfhydryl groups, leading to enzyme inhibition and oxidative stress, ultimately resulting in cellular dysfunction and apoptosis. Further research is warranted to fully characterize the physicochemical properties and biological activities of bromophenylmercury to better understand its potential environmental and health impacts.

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